Nemonoxacin malate anhydrous is a novel, non-fluorinated quinolone antibiotic primarily developed for the treatment of bacterial infections, particularly community-acquired pneumonia. It is recognized for its potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, as well as Gram-negative and atypical pathogens. The compound is classified under the category of quinolone antibiotics, which are known for their ability to inhibit bacterial DNA synthesis.
Nemonoxacin malate anhydrous is derived from nemonoxacin, which is a compound that has been extensively studied for its antimicrobial properties. The chemical classification of this compound includes:
This compound's structure allows it to interact effectively with bacterial enzymes responsible for DNA replication and transcription.
The synthesis of nemonoxacin malate anhydrous involves several key steps that ensure the formation of the desired compound with high purity and yield. A typical synthesis pathway includes:
The synthesis can be summarized as follows:
Nemonoxacin malate anhydrous undergoes several important chemical reactions that contribute to its mechanism of action:
The detailed reaction pathways can be further explored through various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Nemonoxacin malate anhydrous exerts its antibacterial effects primarily through:
This dual action against both enzymes makes it particularly effective against resistant strains of bacteria.
The physical properties of nemonoxacin malate anhydrous include:
Chemical properties include:
Relevant data from PubChem indicates that the compound exhibits a melting point range typical for quinolone derivatives.
Nemonoxacin malate anhydrous has several significant applications in science and medicine:
The ongoing research into its efficacy against resistant strains highlights its potential as a valuable therapeutic agent in modern medicine.
Nemonoxacin malate anhydrous (C₂₀H₂₅N₃O₄·C₄H₆O₅; MW 505.52 g/mol) represents a strategic advancement in quinolone antibiotic design by eliminating the C-6 fluorine atom characteristic of earlier fluoroquinolones [6] [8]. This structural modification yields a non-fluorinated quinolone (NFQ) with retained dual-targeting inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication and repair [7] [8]. The C-8 methoxy group enhances binding affinity to mutant enzymes, broadening activity against quinolone-resistant strains like MRSA and penicillin-resistant Streptococcus pneumoniae (PRSP) [2] [7]. Crucially, fluorine absence reduces phototoxicity risks associated with traditional fluoroquinolones and elevates the genetic barrier to resistance—bacteria require triple mutations in quinolone resistance-determining regions (QRDRs) to develop nemonoxacin resistance, compared to single mutations for older quinolones [7].
Table 1: Comparative In Vitro Activity of Nemonoxacin vs. Fluoroquinolones Against Key Pathogens
Organism | Nemonoxacin MIC₉₀ (μg/mL) | Levofloxacin MIC₉₀ (μg/mL) | Moxifloxacin MIC₉₀ (μg/mL) |
---|---|---|---|
S. pneumoniae (penicillin-R) | 0.03 | 1 | 0.25 |
MRSA (ciprofloxacin-susceptible) | 0.06 | 0.25 | 0.06 |
MRSA (ciprofloxacin-resistant) | 1 | 16 | 4 |
H. influenzae | 4 | 8 | >8 |
Data aggregated from in vitro studies [1] [7]
Originally designated TG-873870, nemonoxacin was discovered by Procter & Gamble Pharmaceuticals and transitioned to TaiGen Biotechnology in 2005 for global clinical development [5]. The free base (C₂₀H₂₅N₃O₄; MW 371.44 g/mol; CAS 378746-64-6) demonstrated potent in vivo efficacy in murine infection models but exhibited suboptimal solubility for formulation [5] [7]. To enhance bioavailability, salt formation was pursued. Malic acid was selected over alternatives due to:
The malate anhydrous configuration critically addresses pharmaceutical stability challenges inherent to the nemonoxacin free base:
Table 2: Key Physicochemical and Pharmacokinetic Properties of Nemonoxacin Malate Anhydrous
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 505.52 g/mol | Calculated from C₂₄H₃₁N₃O₉ |
Appearance | White to off-white crystalline solid | Visual inspection [10] |
Aqueous Solubility (25°C) | >50 mg/mL | USP dissolution apparatus [10] |
Plasma Protein Binding | ~16% | Equilibrium dialysis [9] |
Elimination Half-life (t₁/₂) | 11 hours | Phase I PK studies [3] [9] |
Renal Excretion (Unchanged) | 64–77% | Urine collection (0–72h) [3] |
The anhydrous structure underpins shelf-life specifications (24 months at 2–8°C in sealed containers), as it avoids hydrate-related phase transitions that can alter dissolution profiles [6] [10]. X-ray powder diffraction confirms a single crystalline phase with characteristic peaks at 2θ = 7.2°, 14.8°, and 22.3°, providing a quality control metric for manufacturing [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7